molecular formula C14H14FN5O B1438579 1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105197-02-1

1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1438579
CAS RN: 1105197-02-1
M. Wt: 287.29 g/mol
InChI Key: ARNRFYQCSVZXIV-UHFFFAOYSA-N
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Description

The compound “1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolopyrimidine moiety is an important drug-like scaffold, which has shown a wide range of clinical applications .


Molecular Structure Analysis

The molecular formula of the compound is C14H14FN5O . The InChI code is 1S/C14H14FN5O/c15-12-4-2-1-3-10 (12)8-19-9-17-13-11 (14 (19)21)7-18-20 (13)6-5-16/h1-4,7,9H,5-6,8,16H2 .

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives has been reported, showcasing their potential for diverse biological activities. These derivatives have demonstrated various pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. The study highlights the cardiovascular activity of dihydro derivatives of pyrazolo[1,5-c]pyrimidines and the broad spectrum of biological activities associated with pyrazolo[3,4-d]pyrimidine systems (Önal, Şahin, & Ceran, 2008).

Another study focuses on the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives. These compounds have shown significant antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line, indicating their potential as therapeutic agents in cancer treatment (Abdellatif et al., 2014).

Furthermore, a novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship analysis revealed that these compounds possess significant cytotoxic activity against cancer cell lines and 5-lipoxygenase inhibition, which could be valuable for developing new anti-inflammatory and anticancer therapies (Rahmouni et al., 2016).

Fluorinated Derivatives and Their Applications

Research on fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines has led to the synthesis of compounds with potential therapeutic applications. These studies provide insights into the chemical properties and potential uses of fluorinated compounds in medicinal chemistry (Eleev, Kutkin, & Zhidkov, 2015).

Mechanism of Action

Pyrazolo[3,4-d]pyrimidine compounds have been evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages . They have shown potential as therapeutic agents for acute lung injury .

The average mass is 287.292 Da and the mono-isotopic mass is 287.118225 Da .

properties

IUPAC Name

1-(2-aminoethyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O/c15-12-4-2-1-3-10(12)8-19-9-17-13-11(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNRFYQCSVZXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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